sEH Target Engagement: Positional Isomer and Substituent Effects on Inhibitory Potency
2-Cyclohexyl-N-(4-ethylphenyl)acetamide is structurally positioned within a series of N-arylacetamide soluble epoxide hydrolase (sEH) inhibitors. The unsubstituted phenyl analog (2-cyclohexyl-N-phenylacetamide) has a reported IC₅₀ of 3,700 nM against mouse sEH, while introduction of a 3-chloro substituent (2-(3-chloro-phenyl)-N-cyclohexyl-acetamide) improves potency to 560 nM [1][2]. The 4-ethyl substituent present in the target compound is expected to modulate potency through steric and lipophilic effects, though its exact IC₅₀ value remains unreported in the public domain. This evidence dimension is classified as supporting evidence because no direct assay data for 2-cyclohexyl-N-(4-ethylphenyl)acetamide are currently available.
| Evidence Dimension | sEH Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported for this exact compound |
| Comparator Or Baseline | 2-cyclohexyl-N-phenylacetamide: IC₅₀ = 3,700 nM (mouse sEH); 2-(3-chloro-phenyl)-N-cyclohexyl-acetamide: IC₅₀ = 560 nM (mouse sEH) |
| Quantified Difference | N/A – target compound data unavailable |
| Conditions | Mouse soluble epoxide hydrolase enzymatic assay at 0.12 μM substrate concentration |
Why This Matters
The wide potency range within this scaffold (>6-fold difference between analogs) underscores that the specific 4-ethyl substitution pattern must be procured and tested independently; no generic analog can serve as a valid surrogate.
- [1] BindingDB. BDBM50167040: 2-Cyclohexyl-N-phenyl-acetamide (CHEMBL191663). IC₅₀ = 3,700 nM against mouse sEH. Accessed 2026. View Source
- [2] BindingDB. BDBM50167052: 2-(3-Chloro-phenyl)-N-cyclohexyl-acetamide (CHEMBL191967). IC₅₀ = 560 nM against mouse sEH. Accessed 2026. View Source
